

# Cross-Validation of BAY-1797 Activity in Diverse Cell Lines: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of **BAY-1797**, a potent and selective P2X4 receptor antagonist, across various cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

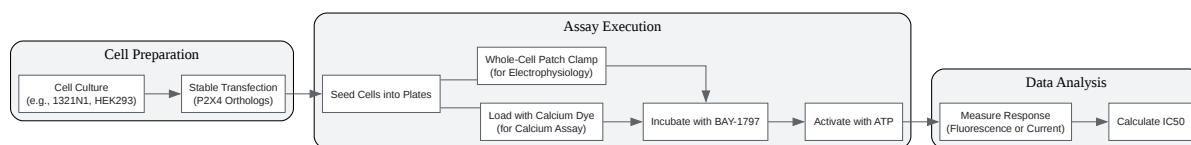
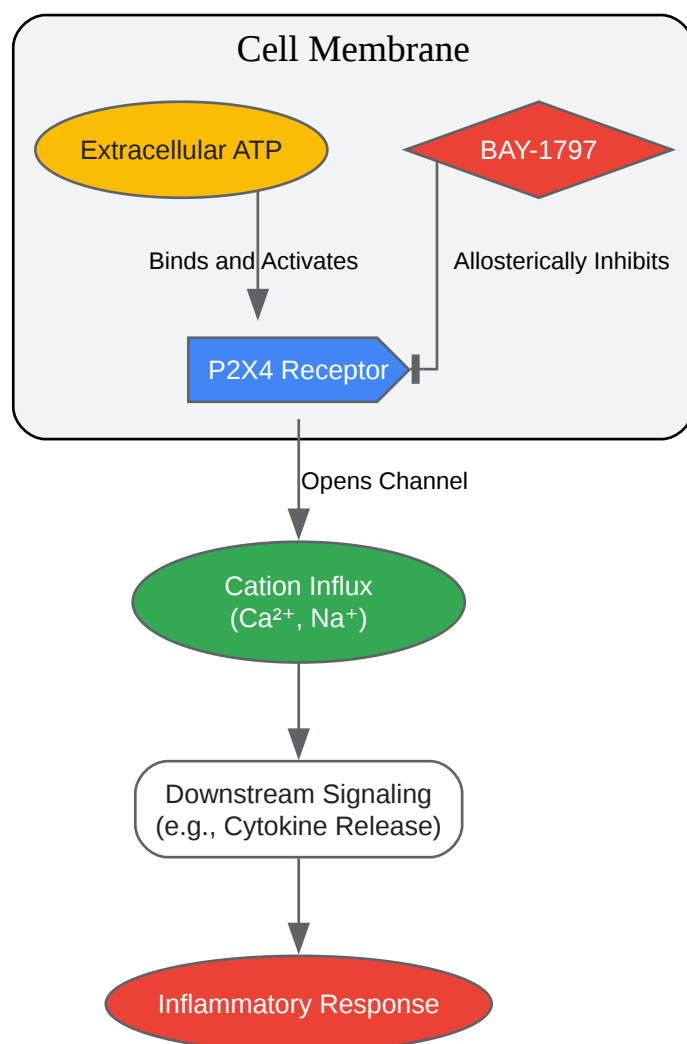
## Introduction to BAY-1797

**BAY-1797**, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a selective antagonist of the P2X4 receptor.<sup>[1][2]</sup> The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in immune and inflammatory responses like macrophages, microglia, monocytes, and mast cells.<sup>[3][4]</sup> Activation of the P2X4 receptor leads to the release of pro-inflammatory cytokines and prostaglandins.<sup>[3]</sup> Consequently, as a P2X4 antagonist, **BAY-1797** has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models, making it a compound of interest for chronic inflammation and neuropathic pain.<sup>[3][4]</sup> However, its development was halted due to its effects on CYP3A4 induction.<sup>[1]</sup>

## Mechanism of Action and Signaling Pathway

**BAY-1797** functions as an allosteric inhibitor of the P2X4 receptor.<sup>[5]</sup> It binds to a site on the receptor that is distinct from the ATP binding site. This binding event prevents the conformational changes required for channel activation, thereby blocking the influx of cations

(primarily  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$ ) that would typically occur upon ATP binding. The inhibition of this ion influx subsequently blocks the downstream signaling cascades that lead to inflammatory responses.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Validation of BAY-1797 Activity in Diverse Cell Lines: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10790249#cross-validation-of-bay-1797-activity-in-different-cell-lines]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)